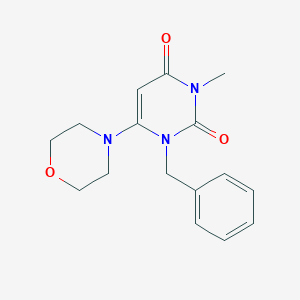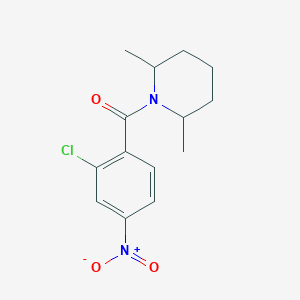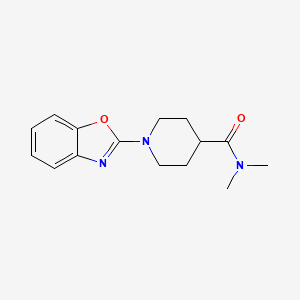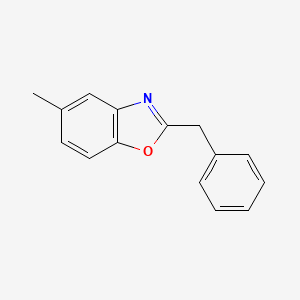![molecular formula C18H21BrN2O B7485091 N-[3-(benzylmethylamino)propyl]-3-bromobenzamide](/img/structure/B7485091.png)
N-[3-(benzylmethylamino)propyl]-3-bromobenzamide
概要
説明
N-[3-(benzylmethylamino)propyl]-3-bromobenzamide is an organic compound with the molecular formula C18H21BrN2O This compound is characterized by the presence of a benzylmethylamino group attached to a propyl chain, which is further connected to a bromobenzamide moiety
科学的研究の応用
N-[3-(benzylmethylamino)propyl]-3-bromobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(benzylmethylamino)propyl]-3-bromobenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzylmethylamino Intermediate: This step involves the reaction of benzylamine with formaldehyde and a reducing agent such as sodium cyanoborohydride to form N-benzylmethylamine.
Alkylation: The N-benzylmethylamine is then reacted with 3-bromopropylamine under basic conditions to form N-[3-(benzylmethylamino)propyl]amine.
Amidation: Finally, the N-[3-(benzylmethylamino)propyl]amine is reacted with 3-bromobenzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
N-[3-(benzylmethylamino)propyl]-3-bromobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzamide moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products include substituted benzamides with various functional groups.
Oxidation: Products include N-oxides.
Reduction: Products include primary or secondary amines.
Hydrolysis: Products include carboxylic acids and amines.
作用機序
The mechanism of action of N-[3-(benzylmethylamino)propyl]-3-bromobenzamide involves its interaction with specific molecular targets. The benzylmethylamino group can interact with biological receptors or enzymes, leading to modulation of their activity. The bromobenzamide moiety may also play a role in binding to specific sites on proteins or nucleic acids, affecting their function. Detailed studies are required to elucidate the exact molecular pathways involved.
類似化合物との比較
Similar Compounds
- N-[3-(benzylmethylamino)propyl]-3-chlorobenzamide
- N-[3-(benzylmethylamino)propyl]-3-fluorobenzamide
- N-[3-(benzylmethylamino)propyl]-3-iodobenzamide
Uniqueness
N-[3-(benzylmethylamino)propyl]-3-bromobenzamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated analogs may not. The bromine atom also influences the compound’s reactivity and biological activity, making it distinct from its chloro, fluoro, and iodo counterparts.
特性
IUPAC Name |
N-[3-[benzyl(methyl)amino]propyl]-3-bromobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O/c1-21(14-15-7-3-2-4-8-15)12-6-11-20-18(22)16-9-5-10-17(19)13-16/h2-5,7-10,13H,6,11-12,14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOAKAJZFCMXHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)C1=CC(=CC=C1)Br)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-(2-methylindol-1-yl)acetate](/img/structure/B7485036.png)
![3-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1-ethyl-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B7485037.png)
![3,4,5-trimethoxy-N-[2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]benzamide](/img/structure/B7485044.png)
![(E)-3-(4-propan-2-ylphenyl)-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7485048.png)
![1-[2-(Azocan-1-yl)-2-oxoethyl]quinoxalin-2-one](/img/structure/B7485051.png)
![ethyl 2-(furan-2-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B7485057.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-methoxyphenyl)methanone](/img/structure/B7485065.png)


![2-[4-[(4-ethoxyphenyl)sulfonyl-methylamino]phenoxy]-N-(3-morpholin-4-ylpropyl)acetamide](/img/structure/B7485106.png)
![Phenyl-[1-(pyridine-2-carbonyl)piperidin-4-yl]methanone](/img/structure/B7485115.png)
![N-tert-butyl-2-[methyl-[2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]acetamide](/img/structure/B7485124.png)

